Ethyl 4-methoxy-2-(methylthio)-pyrimidine-5-carboxylate

Description

Molecular Architecture and Functional Group Analysis

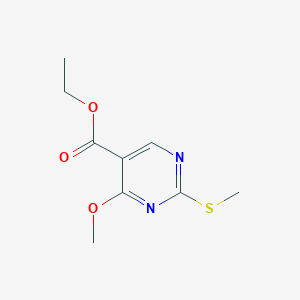

Ethyl 4-methoxy-2-(methylthio)-pyrimidine-5-carboxylate represents a substituted pyrimidine derivative with the molecular formula C9H12N2O3S and a molecular weight of 228.27 grams per mole. The compound features a six-membered heterocyclic pyrimidine ring containing two nitrogen atoms positioned at the 1 and 3 positions, which serves as the central structural framework. The pyrimidine core is substituted with three distinct functional groups that significantly influence its chemical and biological properties.

The methoxy group (-OCH3) positioned at the 4-position of the pyrimidine ring contributes electron-donating properties through resonance effects, which can influence the electron density distribution across the aromatic system. This substitution pattern is significant as it affects both the reactivity and stability of the compound. The methylthio group (-SCH3) at the 2-position introduces a sulfur-containing substituent that can participate in various chemical transformations and potentially serve as a leaving group in nucleophilic substitution reactions. The presence of sulfur also contributes to the compound's lipophilicity and may influence its biological activity through hydrophobic interactions with target molecules.

The ethyl carboxylate group (-COOC2H5) at the 5-position represents an ester functionality that can undergo hydrolysis, reduction, or other chemical modifications. This functional group enhances the compound's solubility in organic solvents and provides a handle for further chemical derivatization. The combination of these three substituents creates a unique electronic environment within the pyrimidine ring system that determines the compound's overall reactivity profile.

The structural arrangement of these functional groups around the pyrimidine core creates specific steric and electronic effects that influence molecular interactions. The methoxy and methylthio groups are positioned adjacent to the ring nitrogen atoms, which can lead to intramolecular interactions and affect the compound's conformational preferences. The ethyl carboxylate group, being larger and more flexible, extends away from the ring plane and can adopt various conformations depending on the chemical environment.

Properties

IUPAC Name |

ethyl 4-methoxy-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-4-14-8(12)6-5-10-9(15-3)11-7(6)13-2/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWWMJPISKFNPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1OC)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methoxy-2-(methylthio)-pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between 4-methoxy-2-(methylthio)pyrimidine and ethyl chloroformate in the presence of a base like triethylamine can yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency. Solvent recovery and recycling are also important considerations to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-2-(methylthio)-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

Ethyl 4-methoxy-2-(methylthio)-pyrimidine-5-carboxylate is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential as antiviral and anticancer agents, enhancing drug efficacy through improved bioavailability and specificity against target diseases.

Mechanism of Action:

The compound interacts with specific biological targets, particularly enzymes involved in metabolic pathways of pathogens and cancer cells. For instance, studies have indicated its role in inhibiting dihydrofolate reductase, a crucial enzyme in the folate synthesis pathway, which is essential for DNA synthesis in rapidly dividing cells .

Agricultural Chemistry

Agrochemical Formulation:

In agricultural chemistry, this compound is employed in the formulation of agrochemicals. It contributes to pest control solutions and crop protection strategies, thereby promoting sustainable agricultural practices. Its effectiveness as an active ingredient in pesticides has been documented through various field studies .

Biochemical Research

Role in Metabolic Studies:

This compound plays a significant role in biochemical assays, aiding researchers in understanding metabolic pathways and enzyme functions. Its application extends to studying the interactions between different biochemical compounds and cellular processes, providing insights into disease mechanisms and potential therapeutic targets.

Case Studies:

Research has demonstrated the utility of this compound in elucidating the metabolic pathways of specific enzymes involved in disease processes, showcasing its importance in drug discovery and development .

Material Science

Polymer Additives:

this compound is also explored for its applications in material science. It serves as an additive in polymer formulations, enhancing the durability and performance of materials used across various industries. This application is particularly beneficial for manufacturing industries aiming to improve product longevity and functionality.

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, this compound is utilized for detecting and quantifying specific biomolecules. Its incorporation into analytical methods aids clinical diagnostics and environmental monitoring, allowing for precise measurements that are crucial for research and regulatory compliance.

Summary Table of Applications

| Field | Application | Significance |

|---|---|---|

| Pharmaceutical Development | Key intermediate for antiviral and anticancer agents | Enhances drug efficacy through improved bioavailability |

| Agricultural Chemistry | Active ingredient in agrochemical formulations | Promotes sustainable agriculture through effective pest control |

| Biochemical Research | Aids in understanding metabolic pathways | Provides insights into disease mechanisms |

| Material Science | Used as polymer additives | Improves durability and performance of materials |

| Analytical Chemistry | Employed for detection and quantification of biomolecules | Crucial for clinical diagnostics and environmental monitoring |

Mechanism of Action

The mechanism of action of Ethyl 4-methoxy-2-(methylthio)-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at the 4-Position

The 4-position substituent significantly influences reactivity and biological activity:

- Chloro vs. Methoxy: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 583878-42-6) is a key precursor. The chloro group facilitates nucleophilic displacement, enabling the introduction of amines, alcohols, or other groups . In contrast, the methoxy group in the target compound is less reactive but contributes to improved pharmacokinetics. For example, compound 52 (a methoxy analog) demonstrated high plasma exposure and efficacy at 25 mg/kg in rodent angiogenesis models, attributed to enhanced metabolic stability .

- Amino vs. Methoxy: Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (CAS 776-53-4) is used in synthesizing pyrimidopyrimidines as protein kinase inhibitors. The amino group allows further functionalization but may reduce stability compared to methoxy derivatives .

Ester Group Variations

The 5-carboxylate ester impacts solubility and processing:

- Ethyl vs. Methyl Esters :

- tert-Butyl Esters: tert-Butyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate (82% yield) is used to introduce benzylamino groups. The bulky tert-butyl group enhances steric protection during synthesis but requires deprotection for further modifications .

Methylthio Group Modifications

The 2-methylthio group can be oxidized or displaced:

- Sulfinyl and Sulfonyl Derivatives :

- Methylthio vs. Mercapto: Ethyl 2-methylmercapto-4-methyl-pyrimidine-5-carboxylate (mp 53–54°C) reacts with amines to form amino derivatives, highlighting the versatility of the methylthio group as a leaving group .

Data Tables

Table 1: Physical Properties of Selected Pyrimidine Derivatives

Biological Activity

Ethyl 4-methoxy-2-(methylthio)-pyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family, which is recognized for its diverse applications in pharmaceuticals and agrochemicals. This compound features an ethyl ester group, a methoxy group, and a methylthio group, contributing to its unique chemical properties and potential biological activities. Recent studies have investigated its antimicrobial and anticancer properties, making it a candidate for further research in medicinal chemistry.

The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can modify the compound's structure, potentially enhancing its biological activity:

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide or m-chloroperbenzoic acid | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Alcohols |

| Substitution | Nucleophiles (amines, thiols) | Various substituted pyrimidine derivatives |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzyme activity by binding to active sites, thus preventing substrate binding and catalysis. The precise pathways and targets are dependent on the biological context in which the compound is studied.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. In vitro studies have indicated that it can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In cellular assays, it has demonstrated the ability to induce apoptosis in cancer cell lines. The mechanisms involved may include modulation of signaling pathways related to cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Anticancer Activity : In a recent experiment involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. The study suggested that the compound could activate apoptotic pathways leading to cancer cell death.

Q & A

Q. What are the optimized synthetic routes for Ethyl 4-methoxy-2-(methylthio)-pyrimidine-5-carboxylate, and how do reaction conditions influence yield and purity?

A common approach involves nucleophilic substitution or cyclocondensation. For example, substituting a chloro or amino group at the pyrimidine ring with methoxy or methylthio moieties under controlled conditions. In one protocol, triethylamine in THF with methylamine (40% aqueous) was used to replace an amino group, yielding 52% after trituration with hexanes . Reaction temperature and solvent polarity significantly affect regioselectivity: polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while inert atmospheres prevent oxidation of thioether groups . Purification via column chromatography (e.g., silica gel with EtOAc/hexane gradients) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Key techniques include:

- ¹H NMR : Distinct signals for the ethyl ester (δ ~4.3 ppm, quartet; δ ~1.3 ppm, triplet), methoxy (δ ~3.8 ppm, singlet), and methylthio (δ ~2.5 ppm, singlet) groups .

- HRMS : Accurate mass determination (e.g., ESI+ or EI modes) confirms molecular formula .

- IR : Stretching vibrations for ester C=O (~1700 cm⁻¹) and pyrimidine ring C=N (~1600 cm⁻¹) .

Cross-validation with X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported synthetic yields of this compound derivatives?

Discrepancies in yields (e.g., 52% vs. higher yields in other studies) often arise from side reactions or intermediates. For instance, competing hydrolysis of the ethyl ester under basic conditions or incomplete substitution at the pyrimidine C4 position can reduce efficiency. Kinetic studies using in-situ NMR or HPLC monitoring can identify bottlenecks . Computational modeling (DFT) further elucidates transition states, guiding optimization of leaving groups (e.g., chloro vs. bromo) and catalysts (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. What role does this compound play in the development of protein kinase inhibitors?

This compound serves as a precursor for pyrimidine-fused heterocycles, which mimic ATP-binding motifs in kinase active sites. For example, introducing amino or substituted aryl groups at the C4 position enhances selectivity for kinases like EGFR or CDK2 . Structure-activity relationship (SAR) studies reveal that the methylthio group improves hydrophobic interactions, while the methoxy moiety modulates solubility .

Q. How can non-classical applications of this compound be explored, such as in nanomaterials or supramolecular chemistry?

The methylthio group’s sulfur atom can coordinate with metal nanoparticles (e.g., Au, Ag), enabling surface functionalization. In one study, derivatives inhibited secondary nucleation in gold nanoparticle (AuNP) growth, directing self-assembly into non-spherical geometries . Additionally, the pyrimidine core’s π-conjugation makes it a candidate for organic semiconductors or fluorescent probes when coupled with electron-withdrawing/donating substituents .

Data Analysis and Experimental Design

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

- Continuous Flow Chemistry : Reduces exothermic risks in substitution reactions and improves reproducibility .

- Greener Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to enhance sustainability .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Steric Effects : Bulky substituents at C2 (methylthio) hinder Suzuki-Miyaura coupling at C4/C6 positions. Use Pd/XPhos catalysts to overcome this .

- Electronic Effects : Electron-withdrawing groups (e.g., methoxy) deactivate the pyrimidine ring toward electrophilic substitution but enhance nucleophilic aromatic substitution at C2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.